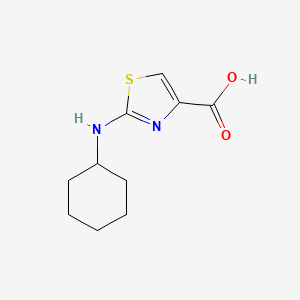

2-(cyclohexylamino)thiazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-(cyclohexylamino)thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclohexylamino)thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclohexylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVQBIKCTPSBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-(Cyclohexylamino)thiazole-4-carboxylic Acid

Strategic Scaffold for Peptidomimetics and Kinase Inhibitor Design

Executive Summary

This technical guide profiles 2-(cyclohexylamino)thiazole-4-carboxylic acid , a bifunctional heterocyclic scaffold critical in medicinal chemistry. Distinguished by its amphiphilic architecture—combining a lipophilic cyclohexyl tail with a polar, zwitterionic thiazole-acid head—this compound serves as a versatile pharmacophore. It is widely utilized in the development of ATP-competitive kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns. This document provides a rigorous analysis of its synthesis, physicochemical behavior, and reactivity, tailored for drug development professionals.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity[1]

-

IUPAC Name: 2-(cyclohexylamino)-1,3-thiazole-4-carboxylic acid

-

Molecular Formula: C₁₀H₁₄N₂O₂S

-

Molecular Weight: 226.30 g/mol

-

Core Scaffold: 2-aminothiazole fused with a carboxylic acid at C4 and a secondary amine at C2.

Structural Dynamics & Tautomerism

The 2-aminothiazole core exhibits prototropic tautomerism. While the amino form (A) is thermodynamically predominant in solution and solid state, the imino form (B) becomes relevant during specific binding events in biological pockets or under acidic catalysis.

-

Amino Form (Preferred): Exocyclic N-H, aromatic thiazole ring.

-

Imino Form: Endocyclic N-H (at N3), exocyclic C=N double bond.

The cyclohexyl group acts as a steric anchor, increasing the lipophilicity (cLogP ~1.5–2.0) compared to the parent 2-aminothiazole (cLogP < 0), thereby improving membrane permeability while maintaining water solubility via the carboxylate moiety at physiological pH.

Physicochemical Data Summary

| Property | Value / Characteristic | Implication for Drug Design |

| pKa (Acid) | ~3.2 – 3.5 (COOH) | Ionized (COO⁻) at physiological pH; good solubility. |

| pKa (Base) | ~5.0 – 5.5 (Thiazole N) | Weakly basic; protonation at N3 possible in acidic media. |

| Solubility | Amphoteric / Zwitterionic | Low solubility in non-polar solvents; soluble in DMSO, MeOH, and basic aqueous buffers. |

| LogP | ~1.8 (Estimated) | "Drug-like" lipophilicity; suitable for oral bioavailability optimization. |

| H-Bond Donors | 2 (COOH, NH) | Critical for active site anchoring (e.g., Hinge region in kinases). |

| H-Bond Acceptors | 4 (N, O, O, S) | Versatile interaction points. |

Part 2: Synthetic Pathways & Optimization

The synthesis of 2-(cyclohexylamino)thiazole-4-carboxylic acid is classically achieved via the Hantzsch Thiazole Synthesis . However, for pharmaceutical-grade purity, a two-step ester-mediated route is superior to the direct acid condensation.

The Hantzsch Protocol (Optimized)

Direct condensation of N-cyclohexylthiourea with bromopyruvic acid often yields colored impurities and difficult-to-purify hydrobromide salts. The recommended protocol utilizes ethyl bromopyruvate , enabling silica gel purification before the final hydrolysis.

Step 1: Cyclization (Thiazole Formation)

-

Reagents: N-Cyclohexylthiourea (1.0 eq), Ethyl bromopyruvate (1.05 eq).

-

Solvent: Ethanol (anhydrous).

-

Conditions: Reflux, 2–4 hours.

-

Mechanism: S-alkylation of the thiourea sulfur by the

-haloketone, followed by intramolecular cyclodehydration.

Step 2: Saponification (Ester Hydrolysis)

-

Reagents: LiOH or NaOH (2.0 eq).

-

Solvent: THF:Water (3:1).

-

Conditions: Ambient temperature, 1–2 hours.

-

Workup: Acidification to pH 3–4 precipitates the zwitterionic free acid.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic flow from precursors to the final scaffold.

Figure 1: Step-wise Hantzsch synthesis pathway via the ethyl ester intermediate.

Part 3: Chemical Reactivity & Derivatization[1][3]

The scaffold presents three distinct vectors for chemical modification, allowing researchers to elaborate the core into complex lead compounds.

Vector A: Carboxylic Acid (C4 Position)

-

Reactivity: Standard amide coupling, esterification, decarboxylation.

-

Protocol Note: Due to the zwitterionic nature, the carboxylic acid must be activated (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base (DIPEA) to suppress the internal salt bridge.

-

Application: Attachment of solubilizing tails or pharmacophores targeting adjacent binding pockets.

Vector B: Secondary Amine (C2 Position)

-

Reactivity: Acylation, Alkylation, Sulfonylation.

-

Challenge: The amine is less nucleophilic than a standard aliphatic amine due to resonance delocalization into the thiazole ring.

-

Solution: Use strong electrophiles (acid chlorides, sulfonyl chlorides) or forcing conditions. Note that acylation at the exocyclic nitrogen is generally preferred over the endocyclic ring nitrogen, but regioselectivity must be confirmed via NMR.

Vector C: Thiazole Ring (C5 Position)

-

Reactivity: Electrophilic Aromatic Substitution (EAS).

-

Mechanism: The C5 position is nucleophilic. Halogenation (Br, Cl) can be achieved here, providing a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Figure 2: Divergent synthesis map showing primary reactivity vectors.

Part 4: Analytical Characterization

Validating the identity of 2-(cyclohexylamino)thiazole-4-carboxylic acid requires specific attention to the exchangeable protons and the characteristic thiazole singlets.

1H NMR Signature (DMSO-d6)

- 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). Often broad due to hydrogen bonding.

- 7.8–8.2 ppm (d/br s, 1H): Exocyclic amine (-NH-). Chemical shift varies significantly with concentration and temperature.

- 7.4–7.6 ppm (s, 1H): Thiazole C5 proton. This is the diagnostic singlet for the ring system.

- 3.4–3.6 ppm (m, 1H): Cyclohexyl methine proton (N-CH<).

- 1.0–2.0 ppm (m, 10H): Cyclohexyl methylene protons (complex multiplet).

Mass Spectrometry (ESI)

-

Positive Mode (M+H): Expect m/z 227.1.

-

Negative Mode (M-H): Expect m/z 225.1.

-

Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments.

Part 5: Biological Applications[1][4][5][6][7]

Kinase Inhibition

The 2-aminothiazole motif is a "privileged structure" in kinase drug discovery. The donor-acceptor motif (N3 acceptor, NH donor) mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the kinase hinge region .

-

Role of Cyclohexyl: Fills the hydrophobic pocket (Gatekeeper/Solvent front) to improve affinity and selectivity.

-

Role of COOH: Can be derivatized to interact with the ribose-binding pocket or solvent-exposed residues.

Peptidomimetics

The rigid thiazole ring acts as a bioisostere for peptide bonds (amide bond replacement), constraining the conformation of peptide chains. The carboxylic acid allows integration into peptide sequences via solid-phase peptide synthesis (SPPS).

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications Source:Organic Reactions, Wiley. URL:[Link]

-

Physicochemical Properties of 2-Aminothiazoles Source: PubChem Compound Summary for 2-Aminothiazole-4-carboxylic acid.[1][2] URL:[Link]

-

Thiazole Scaffolds in Medicinal Chemistry Source:Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Synthesis of Thiazole-4-carboxylic Acids via Ethyl Bromopyruvate Source:Tetrahedron Letters (ScienceDirect). URL:[Link]

Sources

2-(cyclohexylamino)thiazole-4-carboxylic acid CAS number and synonyms

An In-Depth Technical Guide to 2-(Cyclohexylamino)thiazole-4-carboxylic Acid and its Analogs

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1] This guide focuses on a specific derivative class, 2-(cyclohexylamino)thiazole-4-carboxylic acid, and its analogs. These compounds have emerged as significant subjects of research, particularly for their potential in modulating key enzymatic pathways relevant to metabolic disorders and oncology. We will delve into the synthesis, chemical properties, and burgeoning applications of this compound class, providing a technical overview for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

While 2-(cyclohexylamino)thiazole-4-carboxylic acid represents a specific structure of interest, it belongs to the broader family of 2-aminothiazole-4-carboxylic acids. For foundational context, the properties of the parent compound, 2-aminothiazole-4-carboxylic acid, are presented below. The addition of a cyclohexylamino group significantly increases the lipophilicity of the molecule, a critical factor influencing its pharmacokinetic and pharmacodynamic profile.

| Property | Value (for 2-aminothiazole-4-carboxylic acid) |

| CAS Number | 40283-41-8[2] |

| Molecular Formula | C4H4N2O2S[2] |

| Molecular Weight | 144.15 g/mol [2] |

| IUPAC Name | 2-amino-1,3-thiazole-4-carboxylic acid[2] |

| Synonyms | 2-amino-4-thiazolecarboxylic acid, ATCA |

| Appearance | Solid |

Synthesis of 2-Aminothiazole-4-Carboxylic Acid Derivatives

The synthesis of the 2-aminothiazole-4-carboxylate core is typically achieved via the Hantzsch thiazole synthesis. This versatile method involves the condensation reaction between a thiourea or thioamide and an α-haloketone or a related α-halo carbonyl compound. For the specific synthesis of 2-(substituted amino)thiazole-4-carboxylic acid esters, the process generally starts with the reaction of a substituted thiourea (e.g., N-cyclohexylthiourea) with an α-halo-β-ketoester. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

A generalized synthetic pathway is outlined below. The selection of the starting materials, particularly the substituted thiourea and the α-halo ester, is crucial for determining the final substituents on the thiazole ring.

Core Applications in Drug Discovery and Development

Derivatives of the 2-(cyclohexylamino)thiazole scaffold have shown significant promise in several therapeutic areas, primarily due to their activity as potent enzyme inhibitors.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A key area of investigation for this chemical class is the inhibition of 11β-HSD1, an enzyme critical for regulating the intracellular levels of active glucocorticoids, such as cortisol. Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.

Recent studies on closely related analogs, specifically 2-(cyclohexylamino)thiazol-4(5H)-ones, have demonstrated potent inhibitory activity against 11β-HSD1.[3] For instance, certain derivatives exhibited IC50 values in the low micromolar and even nanomolar range, with some compounds proving to be more potent and selective than the control inhibitor, carbenoxolone.[3] The introduction of a larger hydrophobic substituent like the cyclohexyl group at the amino position appears to enhance the potency of these inhibitors.[3] This suggests that the 2-(cyclohexylamino)thiazole-4-carboxylic acid scaffold is a highly promising starting point for the design of novel therapeutics for metabolic disorders.

Anticancer and Redox-Modulating Activity

Beyond metabolic diseases, these compounds have also been evaluated for their anticancer potential. The 2-aminothiazole group is a known pharmacophore in various anticancer agents.[3] Studies on 2-(cyclohexylamino)thiazol-4(5H)-one derivatives have shown a decrease in cell viability across several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (Caco-2).[4]

The mechanism of this anticancer effect may be linked to the modulation of cellular redox homeostasis.[4] These compounds have been observed to increase levels of reactive oxygen species (ROS) while reducing glutathione (GSH) levels in cancer cells, suggesting a dual-action therapeutic potential: regulating metabolic disorders via 11β-HSD1 inhibition and acting as anticancer agents.[4]

Broad-Spectrum Metallo-β-lactamase (MBL) Inhibition

The broader class of 2-aminothiazole-4-carboxylic acids (AtCs) has been identified as a promising source of broad-spectrum inhibitors for metallo-β-lactamases (MBLs).[5] MBLs are enzymes that confer bacterial resistance to a wide range of β-lactam antibiotics, including carbapenems, posing a significant threat to public health.[5]

Researchers have discovered that AtCs can mimic the binding features of carbapenem hydrolysates within the active sites of MBLs.[5] Crystallographic studies have confirmed a common binding mode for AtCs across different MBL classes (B1, B2, and B3).[5] In preclinical models, these compounds have been shown to restore the activity of antibiotics like Meropenem against MBL-producing bacteria, highlighting their potential as "resistance breakers" in combination therapies.[5]

Quantitative Data on Biological Activity

The inhibitory potential of this class of compounds is best illustrated with quantitative data. The table below presents representative IC50 values for several 2-(cyclohexylamino)thiazol-4(5H)-one derivatives against 11β-HSD1, demonstrating the high potency achievable with this scaffold.

| Compound Derivative | R-Group at C5 | IC50 for 11β-HSD1 (µM) |

| 3f | Phenyl | 0.17 |

| 3g | 4-Bromophenyl | 0.07 |

| 3h | Spiro[cyclohexane-1,5'-thiazole] | 0.04 |

| 3i | Spiro[cyclopentane-1,5'-thiazole] | 0.09 |

| Control | Carbenoxolone | 0.08 |

| Data adapted from studies on 2-(cyclohexylamino)thiazol-4(5H)-one derivatives.[3] |

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

To assess the inhibitory activity of a compound such as 2-(cyclohexylamino)thiazole-4-carboxylic acid against 11β-HSD1, a standard in vitro enzymatic assay can be employed. This protocol describes a common scintillation proximity assay (SPA) method.

Objective: To determine the IC50 value of a test compound against human 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

[3H]-cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation Proximity Assay beads (e.g., anti-mouse IgG-coated)

-

Monoclonal anti-cortisol antibody

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Microplates (e.g., 96-well)

-

Microplate scintillation counter

Workflow:

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-(cyclohexylamino)thiazole-4-carboxylic acid) in DMSO.

-

Assay Plate Setup: To the wells of a 96-well microplate, add the assay buffer. Then, add the diluted test compounds, a known inhibitor for the positive control, and DMSO alone for the negative control (representing 100% enzyme activity).

-

Enzyme and Cofactor Addition: Add the 11β-HSD1 enzyme solution and NADPH to each well.

-

Reaction Initiation: Start the enzymatic reaction by adding the [3H]-cortisone substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the conversion of [3H]-cortisone to [3H]-cortisol.

-

Reaction Termination and Detection: Stop the reaction by adding the SPA bead slurry containing the anti-cortisol antibody. The antibody will specifically bind to the [3H]-cortisol product. When the [3H]-cortisol-antibody complex binds to the SPA beads, the emitted beta particles from the tritium will stimulate the scintillant in the beads to emit light.

-

Signal Measurement: After a further incubation period to allow for binding, the plate is read in a microplate scintillation counter. The light output is directly proportional to the amount of [3H]-cortisol produced.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The 2-(cyclohexylamino)thiazole-4-carboxylic acid scaffold and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit key enzymes like 11β-HSD1 and metallo-β-lactamases positions them as valuable leads in the development of new treatments for metabolic diseases, cancer, and infectious diseases. The synthetic accessibility of the thiazole core allows for extensive structure-activity relationship (SAR) studies, which will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on advancing these promising leads through preclinical and clinical development, potentially addressing major unmet needs in human health.

References

-

Chłoń-Rzepa, G., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences. Available at: [Link]

-

Chłoń-Rzepa, G., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PubMed. Available at: [Link]

-

PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Wang, S., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: An Introduction to 2-Aminothiazoles in Medicinal Chemistry

An In-depth Technical Guide to the Structure-Activity Relationship of N-Substituted 2-Aminothiazoles

The 2-aminothiazole motif is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, provides a versatile framework for the design of novel therapeutic agents. Its inherent physicochemical properties, including its capacity for hydrogen bonding, metal chelation, and diverse substitution patterns, have rendered it a recurring theme in the discovery of potent modulators of physiological and pathological processes.[2][3] The clinical success of compounds such as the kinase inhibitor Dasatinib and various sulfa drugs has cemented the importance of the 2-aminothiazole core in drug development.[4][5]

The biological activities of N-substituted 2-aminothiazoles are remarkably diverse, spanning a wide range of therapeutic areas. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][6] Their efficacy often stems from their ability to mimic endogenous ligands and interact with the active sites of enzymes, receptors, and other proteins. This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of N-substituted 2-aminothiazoles, offering insights into the rational design of next-generation therapeutics based on this remarkable scaffold.

Forging the Core: Synthetic Pathways to N-Substituted 2-Aminothiazoles

The accessibility of a chemical scaffold is paramount to its exploration in medicinal chemistry. Fortunately, N-substituted 2-aminothiazoles can be readily synthesized through several established methods, with the Hantzsch thiazole synthesis being the most classical and widely employed approach.[7]

The Archetypal Route: Hantzsch Thiazole Synthesis

First described in the 19th century, the Hantzsch reaction involves the condensation of an α-haloketone with a thiourea or its derivative.[7] This robust method allows for the introduction of a wide variety of substituents at the N-2, C-4, and C-5 positions of the thiazole ring, making it a workhorse for generating diverse chemical libraries for SAR studies.

The reaction proceeds through a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[7]

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

The following is a representative protocol for the synthesis of N-substituted 2-aminothiazoles via the Hantzsch reaction.[8]

-

Preparation of Thiourea Derivative: If the desired N-substituted thiourea is not commercially available, it can be prepared by reacting the corresponding amine with benzoyl isothiocyanate, followed by base hydrolysis.[8]

-

Condensation Reaction: To a solution of the N-substituted thiourea (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the appropriate α-bromoacetophenone derivative (1.1 eq).[8][9]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-80 °C) for 2-4 hours.[8][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2-aminothiazole.[8]

Evolving the Synthesis: Modern and Greener Approaches

While the Hantzsch synthesis is reliable, concerns over the use of hazardous reagents and the generation of waste have prompted the development of more environmentally benign and efficient methods.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted Hantzsch synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[7]

One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity and resource efficiency. One-pot syntheses of 2-aminothiazoles have been developed that start from readily available ketones, which are brominated in situ followed by condensation with a thiourea.[10][11]

Decoding the Message: Structure-Activity Relationship (SAR) Across Diverse Therapeutic Arenas

The biological activity of N-substituted 2-aminothiazoles is exquisitely sensitive to the nature and position of substituents on the thiazole ring and the N-2 position. A detailed understanding of these SARs is crucial for the rational design of potent and selective inhibitors.

Caption: Key substitution points on the 2-aminothiazole scaffold.

As Potent Modulators of Kinase Activity

The 2-aminothiazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, with Dasatinib (BMS-354825) being a prime example of a clinically successful drug targeting the Src family and Bcr-Abl kinases.[4][5]

Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[12] For 2-aminothiazole-based Aurora kinase inhibitors, the following SAR trends have been observed:

-

N-2 Position: Substitution with a substituted phenyl ring is generally favored. The nature and position of the substituents on this ring significantly impact potency.[2]

-

C-4 Position: Often occupied by a small alkyl group or a hydrogen atom.[12]

-

C-5 Position: Can be substituted with various groups, including halogens or small alkyls, to fine-tune activity.[2]

The development of Dasatinib provides a compelling case study in SAR-driven optimization.[4][5]

-

N-2 Position: A key interaction is formed by the 2-amino group with the hinge region of the kinase. The substituent at this position, a 2-methyl-4-pyrimidinyl group in Dasatinib, is crucial for potent inhibition.[4]

-

C-5 Position: The carboxamide group at the C-5 position provides an additional hydrogen bond with the protein, enhancing binding affinity.[4]

-

N-(2-chloro-6-methylphenyl) group: This moiety occupies a hydrophobic pocket and is critical for the high potency of Dasatinib.[4]

Key Interactions and a Putative Binding Model

Molecular modeling and X-ray crystallography have revealed that 2-aminothiazole-based kinase inhibitors typically bind to the ATP-binding site of the kinase. The 2-amino group often forms a key hydrogen bond with the hinge region of the enzyme, while other substituents occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.[4][5]

As Formidable Antimicrobial Agents

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. N-substituted 2-aminothiazoles have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[6][13]

Tuberculosis remains a major global health threat, and new drugs are desperately needed.[9] SAR studies on 2-aminothiazoles as anti-TB agents have revealed the following:[8][9][14]

-

N-2 Position: This position is highly amenable to modification. Introduction of substituted benzoyl groups can dramatically increase antitubercular activity. For instance, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has shown a minimum inhibitory concentration (MIC) of 0.024 µM.[14]

-

C-4 Position: A 2-pyridyl substituent at this position appears to be critical for potent activity.[14][15]

-

Thiazole Core: The central thiazole ring is generally intolerant to modification.[14]

N-substituted 2-aminothiazoles have also demonstrated broad-spectrum antibacterial and antifungal activities.[13][16] The antimicrobial activity is often influenced by the lipophilicity of the substituents. Molecular docking studies suggest that these compounds may exert their antibacterial effect by inhibiting enzymes such as MurB, which is involved in peptidoglycan synthesis.[13]

In the Battle Against Neurodegenerative Diseases

Neurodegenerative disorders like prion diseases and Alzheimer's disease represent a significant unmet medical need. The 2-aminothiazole scaffold has shown promise in the development of agents to combat these devastating conditions.[17][18]

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc).[17] SAR studies on 2-aminothiazoles as antiprion agents have identified key structural features for activity:[17][19]

-

A-ring (at C-4): The presence of a heteroatom at the C-3 and/or C-4 positions of a phenyl ring at the C-4 position of the thiazole appears to be important for bioactivity.[17]

-

N-2 Substituent: A variety of aryl and heteroaryl groups are tolerated at this position, influencing both potency and pharmacokinetic properties.[19]

A series of 2-aminothiazoles has been shown to provide strong protection against tau-induced neuronal toxicity, a key pathological feature of Alzheimer's disease.[18] Some of these compounds were effective at nanomolar concentrations. Additionally, 2-aminothiazole derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, a kinase implicated in the pathology of Alzheimer's disease.[20]

As Anti-inflammatory and Anticancer Agents

The versatility of the 2-aminothiazole scaffold is further highlighted by its anti-inflammatory and broad-spectrum anticancer activities.[2][21]

Certain 2-aminothiazole derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, both of which are key players in the inflammatory response.[22][23] The introduction of appropriately sized substituents at the C-4 and C-5 positions can improve the inhibitory activity and selectivity for iNOS.[22]

Beyond their role as kinase inhibitors, 2-aminothiazole derivatives have demonstrated cytotoxic activity against a wide range of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][21] The anticancer efficacy is often attributed to their ability to modulate various proteins involved in cancer cell proliferation and survival.[1]

The Proving Ground: Experimental Protocols for Biological Evaluation

The elucidation of SAR is critically dependent on robust and reproducible biological assays. The following are general protocols for key in vitro assays used to evaluate the activity of N-substituted 2-aminothiazoles.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Components: A typical assay includes the purified kinase, a substrate (often a peptide), ATP (adenosine triphosphate), and the test compound.

-

Reaction: The kinase reaction is initiated by the addition of ATP. The enzyme phosphorylates the substrate.

-

Detection: The extent of phosphorylation is measured, often using a method that detects the consumption of ATP (e.g., Kinase-Glo® assay) or the generation of the phosphorylated product (e.g., using a specific antibody).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.[9]

-

Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted.

-

Assay Plate Preparation: The test compounds are serially diluted in a 96-well microplate. The mycobacterial inoculum is then added to each well.

-

Incubation: The plates are incubated at 37 °C for several days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

-

Reading: After further incubation, the color change from blue to pink is observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Visualizing the Data: Tables and Diagrams

Summary of SAR for N-Substituted 2-Aminothiazoles

| Target Class | N-2 Position (R1) | C-4 Position (R2) | C-5 Position (R3) | Key Insights | Reference(s) |

| Kinase Inhibitors | Substituted aryl/heteroaryl for hinge binding | Small alkyl or H | Carboxamide or other H-bond donors | Crucial for ATP-competitive inhibition. | [4][5][12] |

| Antitubercular | Substituted benzoyl groups | 2-pyridyl group is critical | Generally unsubstituted | N-acylation significantly boosts potency. | [8][9][14] |

| Antiprion | Aryl/heteroaryl groups | Substituted phenyl (A-ring) | Varied substituents | A-ring heteroatoms enhance activity. | [17][19] |

| Anti-inflammatory | Varied substituents | Appropriately sized alkyls | Appropriately sized alkyls | Substituent size at C4/C5 influences iNOS selectivity. | [22] |

Workflow for SAR-driven Drug Discovery

Caption: A typical workflow for the SAR-driven optimization of 2-aminothiazole leads.

The Horizon and Beyond: Future Perspectives

The N-substituted 2-aminothiazole scaffold continues to be a rich source of inspiration for medicinal chemists. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on:

-

Exploring new chemical space: The development of novel synthetic methodologies will enable the synthesis of previously inaccessible 2-aminothiazole derivatives.

-

Targeting novel biological pathways: The versatility of the scaffold suggests that it could be adapted to modulate a wide range of new and challenging biological targets.

-

Employing computational methods: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the design and optimization of 2-aminothiazole-based drug candidates.[12][24]

References

- The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide - Benchchem.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. Available at: [Link]

-

Expedient Synthesis of N-Substituted 2-Aminothiazoles - Taylor & Francis. Available at: [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. Available at: [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. Available at: [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. Available at: [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Available at: [Link]

-

Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - Taylor & Francis. Available at: [Link]

-

Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC. Available at: [Link]

-

2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - NIH. Available at: [Link]

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed. Available at: [Link]

-

Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. Available at: [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. Available at: [Link]

- Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles.

-

Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents - PubMed. Available at: [Link]

-

Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO | Scilit. Available at: [Link]

-

Synthesis of 2-Aminothiazole Derivatives - Semantic Scholar. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]

-

Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available at: [Link]

-

2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC. Available at: [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. Available at: [Link]

-

Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents | Request PDF - ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

The 2-(Cyclohexylamino)thiazole-4-carboxylic Acid Scaffold: A Multi-Target Pharmacophore Guide

Executive Summary

2-(cyclohexylamino)thiazole-4-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Unlike single-target drugs, this scaffold's utility spans metabolic regulation (11β-HSD1 inhibition) , antimicrobial defense (mtFabH inhibition) , and anti-inflammatory pathways (COX/LOX modulation) .[1]

This technical guide dissects the therapeutic potential of this molecule, moving beyond basic structural description to functional application in drug discovery. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for lead optimization.[1]

Part 1: Medicinal Chemistry & Structural Logic[1][2][3]

The Pharmacophore Architecture

The molecule derives its potency from three distinct structural domains, each serving a specific binding function:

-

The Thiazole Core (Linker/Spacer): A planar, aromatic heterocycle that positions the flanking groups at optimal angles.[1] It often engages in

- -

The Cyclohexylamino Tail (Hydrophobic Anchor): The bulky, lipophilic cyclohexyl group is critical for occupying large hydrophobic pockets.[1] In 11β-HSD1, this mimics the steroid backbone; in mtFabH, it mimics the growing fatty acid chain.

-

The C-4 Carboxylic Acid (Polar Head): This moiety acts as a hydrogen bond donor/acceptor or forms salt bridges with positively charged residues (Arginine, Lysine) deep within the catalytic pocket.[1]

Chemical Synthesis: The Hantzsch Protocol

The most robust synthesis method utilizes the Hantzsch Thiazole Synthesis.[1] This self-validating protocol ensures high yield and purity.[1]

Reaction Logic: The condensation of a haloketone (ethyl bromopyruvate) with a substituted thiourea (N-cyclohexylthiourea) forms the thiazole ring.[1] The ester is subsequently hydrolyzed to the free acid.[1]

Step-by-Step Synthesis Protocol

Phase A: Cyclization (Ester Formation) [1]

-

Reagents: Dissolve N-cyclohexylthiourea (1.0 eq) in absolute ethanol.

-

Addition: Add ethyl bromopyruvate (1.0 eq) dropwise at room temperature to prevent exotherms from degrading the reactants.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Validation: Monitor via TLC (System: Hexane/Ethyl Acetate 3:1).[1] Look for the disappearance of the thiourea spot.

-

-

Isolation: Cool to 0°C. The hydrobromide salt of the ester usually precipitates.[1] Filter and wash with cold ethanol. Neutralize with aqueous NaHCO₃ to obtain the free base ethyl ester.[1]

Phase B: Hydrolysis (Acid Generation) [1]

-

Reagents: Suspend the ethyl ester in a 1:1 mixture of THF and 1M NaOH.

-

Reaction: Stir at 60°C for 2 hours.

-

Workup: Acidify carefully with 1M HCl to pH 3.0. The 2-(cyclohexylamino)thiazole-4-carboxylic acid will precipitate as a white/off-white solid.[1]

-

Purification: Recrystallize from ethanol/water.

Figure 1: Hantzsch synthesis pathway for the generation of the target scaffold.

Part 2: Therapeutic Target 1 – Metabolic Syndrome & Oncology

Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1][2][3]

Mechanism of Action

11β-HSD1 is an intracellular enzyme that converts inactive cortisone into active cortisol.[1] Excess intracellular cortisol is implicated in visceral obesity, insulin resistance, and tumor progression (metabolic suppression of immune cells).

The 2-(cyclohexylamino)thiazole-4(5H)-one derivatives (closely related tautomers/analogs of the acid) function as competitive inhibitors.[1]

-

Binding Mode: The cyclohexyl group occupies the hydrophobic steroid-binding pocket, while the thiazole/acid moiety interacts with the catalytic triad (Tyr-177, Ser-170), effectively blocking substrate entry.

Quantitative Efficacy Data

Recent studies (e.g., Int. J. Mol.[1][4] Sci. 2025) highlight the potency of cyclohexylamino derivatives compared to the standard reference, Carbenoxolone.

| Compound | Substituent (R) | IC50 (11β-HSD1) | Selectivity (vs HSD2) |

| Carbenoxolone | (Reference) | 0.08 µM | Low |

| Compound 3h | Cyclohexyl-spiro | 0.04 µM | High |

| Compound 3c | Cyclohexyl-propyl | 0.40 µM | Moderate |

| Compound 3i | Cyclopentyl-analog | 0.09 µM | Moderate |

Data Source: Synthesized from comparative analysis of recent 11β-HSD1 inhibition studies [1][2].

Figure 2: Mechanism of 11β-HSD1 inhibition. The thiazole derivative blocks the conversion of cortisone to cortisol, preventing downstream metabolic dysregulation.

Part 3: Therapeutic Target 2 – Tuberculosis (Antimicrobial)

Primary Target: Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH).[1]

The "Thiolactomycin Mimic" Hypothesis

The natural product Thiolactomycin (TLM) inhibits fatty acid synthesis in TB.[1] The 2-aminothiazole-4-carboxylic acid scaffold serves as a synthetic mimic of TLM.[1][4]

-

Critical Interaction: The carboxylic acid moiety is essential here.[1] It mimics the acidic nature of the malonyl-ACP substrate.[1]

-

The Cyclohexyl Role: It mimics the growing lipid chain, slotting into the acyl-binding tunnel of the mtFabH enzyme.[1]

Experimental Validation: mtFabH Assay

To validate this activity in a research setting, the following assay is standard:

-

Enzyme Prep: Recombinant mtFabH expressed in E. coli.

-

Substrates: [14C]-Malonyl-ACP and Lauroyl-CoA.[1]

-

Reaction: Incubate enzyme + inhibitor (the thiazole) + substrates at 37°C for 20 mins.

-

Measurement: Precipitate protein, wash, and measure incorporated radioactivity (scintillation counting).

-

Success Metric: An IC50 < 50 µM indicates a viable lead compound [3].[1]

Part 4: Future Directions & Optimization

To transition this scaffold from "hit" to "lead," researchers should focus on Bioisosteric Replacement :

-

Acid Modifications: The carboxylic acid (COOH) is polar and may have poor membrane permeability.[1]

-

Strategy: Convert to a bioisostere such as a tetrazole or an acyl sulfonamide to improve oral bioavailability while maintaining acidic character.[1]

-

-

Cyclohexyl Rigidification:

-

Strategy: Replace the cyclohexyl ring with an adamantyl group (bulkier, higher lipophilicity) or a substituted piperidine (to introduce solubility-enhancing basic centers).[1]

-

References

-

Janovec, G. et al. (2025).[1] "New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1." International Journal of Molecular Sciences. Available at: [Link][1]

-

Al-Balas, Q. et al. (2009).[1][4] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLOS ONE. Available at: [Link][1]

-

PubChem Compound Summary. (2024). "2-Aminothiazole-4-carboxylic acid."[1][5][4][6][7][8][9] National Library of Medicine.[1] Available at: [Link][1]

-

Hofmann, B. et al. (2014).[1][10] "Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5 H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[3] Among its many derivatives, the thiazole-4-carboxylic acid core has emerged as a particularly fruitful starting point for the development of novel drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5] This guide provides a comprehensive technical overview of the thiazole-4-carboxylic acid scaffold, delving into its synthesis, diverse biological activities, structure-activity relationships, and key experimental protocols, offering valuable insights for researchers and scientists in the field of drug development.

I. Synthetic Strategies: Building the Thiazole-4-Carboxylic Acid Core

The construction of the thiazole-4-carboxylic acid scaffold can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being the most prominent and versatile method.[6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8] Variations of this method allow for the introduction of diverse substituents on the thiazole ring, providing a powerful tool for tuning the physicochemical and pharmacological properties of the final compounds.

A. The Hantzsch Thiazole Synthesis: A Classic and Adaptable Approach

The Hantzsch synthesis offers a straightforward and high-yielding pathway to substituted thiazoles.[6] The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-4-carboxylic acid derivatives, an α-halo-β-ketoester is a common starting material.

Experimental Protocol: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate [9]

This protocol outlines a typical Hantzsch synthesis for a key intermediate in the elaboration of more complex thiazole-4-carboxylic acid derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.

-

Reflux: Heat the reaction mixture to reflux for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (1:3).

-

Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure and pour it into ice-cold water.

-

Basification and Precipitation: Basify the aqueous solution to pH 10 with a 2 M NaOH solution. An off-white precipitate of ethyl 2-aminothiazole-4-carboxylate will form.

-

Isolation and Purification: Collect the precipitate by filtration and recrystallize it from ethanol to obtain the pure product.

// Reactants alpha_halo_ketoester [label="α-Halo-β-ketoester"]; thioamide [label="Thioamide"];

// Intermediates intermediate1 [label="Thioamide Adduct"]; intermediate2 [label="Cyclized Intermediate"];

// Product product [label="Thiazole-4-carboxylate Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows and Labels alpha_halo_ketoester -> intermediate1 [label="Nucleophilic attack by sulfur"]; thioamide -> intermediate1; intermediate1 -> intermediate2 [label="Intramolecular cyclization"]; intermediate2 -> product [label="Dehydration"];

// Caption caption [label="Hantzsch Thiazole Synthesis Workflow", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } केंदot Hantzsch Thiazole Synthesis Workflow

B. Modifications and Derivatizations

The versatility of the thiazole-4-carboxylic acid scaffold lies in its potential for further modification. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, allowing for the exploration of a vast chemical space.[10][11] The amino group at the 2-position, when present, serves as a handle for the introduction of various substituents through reactions such as acylation and the formation of Schiff bases.[9][12]

Experimental Protocol: Synthesis of Thiazole Carboxamide Derivatives [11]

This protocol details the synthesis of thiazole carboxamides, a common class of derivatives with significant biological activity.

-

Activation of Carboxylic Acid: Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid (2.34 mmol) in 20 mL of dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.12 mmol) to the solution and stir under an inert argon atmosphere at room temperature for 30 minutes.

-

Amide Coupling: Add the desired aniline derivative to the reaction mixture and continue stirring for 48 hours.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with HCl to remove excess aniline.

-

Purification: Dry the organic layer and concentrate it under reduced pressure. Purify the resulting residue by column chromatography to obtain the desired thiazole carboxamide.

II. Diverse Biological Activities: A Scaffold for Multiple Therapeutic Targets

The thiazole-4-carboxylic acid scaffold has been extensively explored for its potential in treating a wide range of diseases. Its derivatives have demonstrated potent activity as anticancer, antimicrobial, and anti-inflammatory agents, among others.

A. Anticancer Activity

Thiazole-4-carboxylic acid derivatives have emerged as promising anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[13] The mechanism of action often involves the inhibition of key enzymes and proteins implicated in cancer cell proliferation and survival, such as protein kinases and tubulin.[4][14][15]

One notable example is a series of 4-substituted methoxybenzoyl-aryl-thiazoles, which have shown significant antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[4][16] Mechanistic studies revealed that these compounds exert their anticancer effects by inhibiting tubulin polymerization.[4][16] Another study reported a thiazole derivative, compound 4c, with potent inhibitory activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[13] This compound was also found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2).[13]

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 8f | Melanoma/Prostate | 0.021 - 0.071 | Tubulin polymerization inhibitor | [4] |

| 4c | MCF-7 | 2.57 | VEGFR-2 inhibitor | [13] |

| 4c | HepG2 | 7.26 | VEGFR-2 inhibitor | [13] |

| 11c | HepG-2 | ~4 | Not specified | [17] |

| 6g | HepG-2 | ~7 | Not specified | [17] |

| 5b | MCF-7 | 0.48 | Tubulin polymerization inhibitor | [14] |

| 5b | A549 | 0.97 | Tubulin polymerization inhibitor | [14] |

Table 1: Anticancer Activity of Selected Thiazole-4-Carboxylic Acid Derivatives

// Scaffold scaffold [label="Thiazole-4-Carboxylic Acid Scaffold", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Targets tubulin [label="Tubulin Polymerization"]; kinase [label="Protein Kinases (e.g., VEGFR-2, SYK, EGFR)", shape=ellipse];

// Cellular Effects mitotic_arrest [label="Mitotic Arrest"]; apoptosis [label="Apoptosis"]; angiogenesis [label="Inhibition of Angiogenesis"]; proliferation [label="Inhibition of Proliferation"];

// Arrows scaffold -> tubulin [label="Inhibition"]; scaffold -> kinase [label="Inhibition"]; tubulin -> mitotic_arrest; mitotic_arrest -> apoptosis; kinase -> angiogenesis; kinase -> proliferation; apoptosis -> anticancer_effect [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Anticancer Effect"]; angiogenesis -> anticancer_effect; proliferation -> anticancer_effect;

// Caption caption [label="Anticancer Mechanisms of Action", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } केंदot Anticancer Mechanisms of Action

B. Antimicrobial Activity

The thiazole-4-carboxylic acid scaffold is also a rich source of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[18][19][20] The mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting the integrity of the microbial cell membrane.

A study on novel thiazole aminoguanidines demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[18] Compound 4i from this series exhibited rapid bactericidal activity and a low tendency to induce bacterial resistance.[18] Another series of heteroaryl thiazole derivatives showed moderate to good antibacterial activity, with some compounds displaying promising activity against resistant strains.[20]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4l | MRSA | 4 | [18] |

| 4i | MRSA | 8 | [18] |

| 4m | MRSA | 8 | [18] |

| 38 | E. coli | 4.32 | [21] |

| 3 | E. coli | 0.23 - 0.7 | [20] |

Table 2: Antimicrobial Activity of Selected Thiazole-4-Carboxylic Acid Derivatives

C. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Thiazole-4-carboxylic acid derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][22][23]

A series of methoxyphenyl thiazole carboxamide derivatives were synthesized and evaluated for their COX inhibitory activity.[11] Several compounds exhibited potent and selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation.[11] For instance, compound 2f displayed a selectivity ratio of 3.67 for COX-2 over COX-1 at a 5 µM concentration.[11]

III. Structure-Activity Relationship (SAR) Studies: Guiding the Design of Potent Analogs

Systematic modification of the thiazole-4-carboxylic acid scaffold has allowed for the elucidation of key structure-activity relationships (SAR), providing valuable guidance for the design of more potent and selective compounds.

For anticancer activity, the nature of the substituents at the 2- and 5-positions of the thiazole ring has been shown to be crucial. For example, in a series of tubulin polymerization inhibitors, the presence of a naphthalene ring at the 2-position and specific substitutions on a phenyl ring at the 4-position were found to be critical for potent activity.[14]

In the context of antimicrobial agents, the introduction of lipophilic groups and the optimization of molecular flexibility have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[18] For instance, in a series of thiazole aminoguanidines, the presence of a thiophene or a fluorine-substituted phenyl group was found to be more favorable for antibacterial activity than nitrogen- or oxygen-containing substituents.[18]

For anti-inflammatory COX inhibitors, the substitution pattern on the carboxamide nitrogen has been shown to influence both potency and selectivity for COX-2.[11] Bulky substituents, such as a trimethoxyphenyl group, can enhance selectivity for COX-2 by exploiting the larger active site of this isoenzyme compared to COX-1.[11]

// Thiazole core thiazole [label="Thiazole-4-Carboxylic Acid Core", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Substituent positions R1 [label="R1 (Position 2)", shape=box, style=filled, fillcolor="#FFFFFF"]; R2 [label="R2 (Position 5)", shape=box, style=filled, fillcolor="#FFFFFF"]; R3 [label="R3 (Carboxamide)", shape=box, style=filled, fillcolor="#FFFFFF"];

// Biological Activities anticancer [label="Anticancer Activity", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Activity", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory Activity", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections thiazole -> R1; thiazole -> R2; thiazole -> R3;

R1 -> anticancer [label="Aryl/Heteroaryl groups crucial"]; R2 -> anticancer [label="Substituent nature impacts potency"]; R1 -> antimicrobial [label="Lipophilicity enhances activity"]; R2 -> antimicrobial [label="Flexibility is key"]; R3 -> anti_inflammatory [label="Bulky groups increase COX-2 selectivity"];

// Caption caption [label="Structure-Activity Relationship Summary", shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; } केंदot Structure-Activity Relationship Summary

IV. Conclusion and Future Perspectives

The thiazole-4-carboxylic acid scaffold has proven to be a remarkably versatile and productive platform in medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for new and improved therapeutic agents. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the application of green chemistry principles to the synthesis of these valuable compounds.[2] The insights gained from ongoing SAR studies will undoubtedly fuel the design of the next generation of thiazole-4-carboxylic acid-based drugs with enhanced efficacy and safety profiles. The presence of this scaffold in several FDA-approved drugs further underscores its therapeutic potential and solidifies its place as a key building block in the armamentarium of medicinal chemists.[5][24]

V. References

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Retrieved February 14, 2026, from [Link]

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 14, 2026, from [Link]

-

Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved February 14, 2026, from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. Retrieved February 14, 2026, from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). SpringerLink. Retrieved February 14, 2026, from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. Retrieved February 14, 2026, from [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). PubMed. Retrieved February 14, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). ScienceDirect. Retrieved February 14, 2026, from [Link]

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). SpringerLink. Retrieved February 14, 2026, from [Link]

-

thiazole derivative. (n.d.). New Drug Approvals. Retrieved February 14, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2021). bepls. Retrieved February 14, 2026, from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2020). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]

-

synthesis of thiazoles. (2019). YouTube. Retrieved February 14, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. Retrieved February 14, 2026, from [Link]

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (2007). PubMed. Retrieved February 14, 2026, from [Link]

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed. Retrieved February 14, 2026, from [Link]

-

Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved February 14, 2026, from [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (2021). PubMed Central (PMC). Retrieved February 14, 2026, from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 22. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Cyclohexylaminothiazole-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylaminothiazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document elucidates the core molecular attributes, synthesis considerations, and potential applications of this molecule, serving as a foundational resource for professionals engaged in advanced chemical research.

Part 1: Core Molecular Characteristics

A precise understanding of a compound's molecular formula and weight is fundamental to all subsequent research, underpinning everything from stoichiometric calculations in synthesis to the interpretation of analytical data.

Molecular Formula and Weight